molecular formula C20H12ClF2N7Na2O7S2 B13417415 1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 72139-22-1

1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B13417415
CAS No.: 72139-22-1
M. Wt: 645.9 g/mol
InChI Key: NGHBKVPQCGDWEU-UHFFFAOYSA-L
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Description

1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, primarily in the textile industry for dyeing fabrics.

Preparation Methods

The synthesis of 1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves several steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, which in this case is 1,4-Benzenedisulfonic acid. This step forms the azo linkage (-N=N-).

    Substitution: The resulting compound undergoes further substitution reactions to introduce the 5-chloro-2,6-difluoro-4-pyrimidinyl and other functional groups.

    Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a dye in various chemical processes and as a pH indicator due to its color-changing properties.

    Biology: It is used in staining techniques for microscopy to highlight specific structures within biological samples.

    Medicine: It is used in diagnostic tests and as a marker in certain medical imaging techniques.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored paper and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-), which is responsible for its vivid color. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a staining agent.

Comparison with Similar Compounds

1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its specific functional groups and the presence of the 5-chloro-2,6-difluoro-4-pyrimidinyl moiety. Similar compounds include:

    1,4-Benzenedisulfonic acid, 2-(4-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has similar properties but lacks the 5-chloro group.

    1,4-Benzenedisulfonic acid, 2-(4-((4-((5-chloro-2,4-difluoro-4-pyrimidinyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt: This compound has a different substitution pattern on the pyrimidinyl ring.

These similar compounds share the azo group and the benzenedisulfonic acid moiety but differ in their specific functional groups, which can affect their chemical and physical properties.

Properties

CAS No.

72139-22-1

Molecular Formula

C20H12ClF2N7Na2O7S2

Molecular Weight

645.9 g/mol

IUPAC Name

disodium;2-[4-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate

InChI

InChI=1S/C20H14ClF2N7O7S2.2Na/c1-9-16(19(31)30(29-9)13-8-12(38(32,33)34)6-7-14(13)39(35,36)37)28-27-11-4-2-10(3-5-11)24-18-15(21)17(22)25-20(23)26-18;;/h2-8,16H,1H3,(H,24,25,26)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

NGHBKVPQCGDWEU-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC3=C(C(=NC(=N3)F)F)Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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